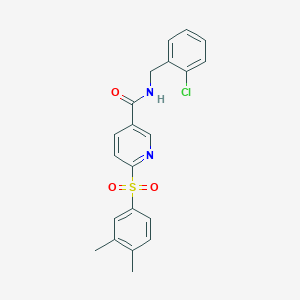
N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, commonly known as CDS-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. In
作用机制
CDS-1 inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity. CDS-1 has been shown to be a selective inhibitor of several protein kinases, including AKT and p38 MAPK.
Biochemical and Physiological Effects:
CDS-1 has several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CDS-1 has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancer cells. CDS-1 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, CDS-1 has been shown to reduce the production of pro-inflammatory cytokines in macrophages and inhibit the migration of immune cells to the site of inflammation.
实验室实验的优点和局限性
CDS-1 has several advantages for lab experiments, including its selectivity for specific protein kinases, its ability to inhibit cell proliferation and induce apoptosis, and its potential therapeutic applications in several diseases. However, the synthesis of CDS-1 is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, the use of CDS-1 in lab experiments requires careful consideration of its potential toxic effects on cells and tissues.
未来方向
There are several future directions for the study of CDS-1, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. One potential direction is the development of CDS-1 derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Another direction is the identification of new protein kinase targets for CDS-1, which could expand its potential therapeutic applications. Finally, the use of CDS-1 in combination with other drugs or therapies could enhance its efficacy and reduce potential toxic effects.
合成方法
The synthesis method of CDS-1 involves several steps, including the reaction of 2-chlorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, CDS-1. The synthesis of CDS-1 is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
CDS-1 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and autoimmune disorders. Recent studies have shown that CDS-1 can inhibit the activity of several protein kinases, including AKT, which is a critical regulator of cell survival and proliferation. Inhibition of AKT activity by CDS-1 has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. CDS-1 has also been shown to have anti-inflammatory effects by inhibiting the activity of the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-7-9-18(11-15(14)2)28(26,27)20-10-8-17(13-23-20)21(25)24-12-16-5-3-4-6-19(16)22/h3-11,13H,12H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUFDGCWECGMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



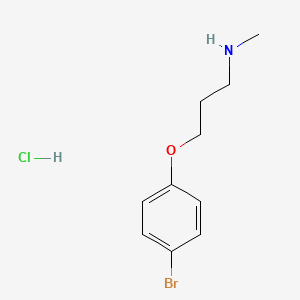
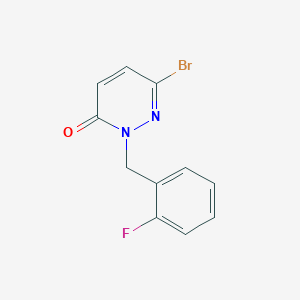
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
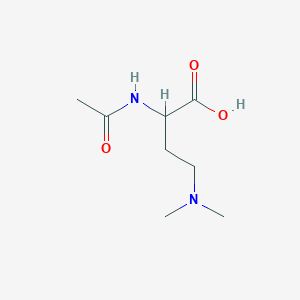
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)
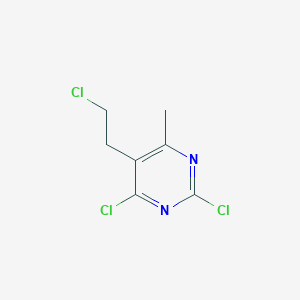
![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)
![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)
![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)
